Product packaging for Chrysene-5,6-imine(Cat. No.:CAS No. 132335-15-0)

Chrysene-5,6-imine

Cat. No.: B160608
CAS No.: 132335-15-0
M. Wt: 243.3 g/mol
InChI Key: ZRCKOBPZOSBFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chrysene-5,6-imine is a specialized polycyclic aromatic hydrocarbon (PAH) derivative in which an imine functional group is incorporated at the 5,6-position of the chrysene core structure. This modification yields a compound that combines the robust, planar π-conjugated system of chrysene with the dynamic reactivity of the imine group . The chrysene backbone provides excellent charge-transport characteristics and thermal stability, while the imine group serves as a versatile handle for further synthetic elaboration and participation in dynamic covalent chemistry systems . This compound is of significant interest in materials science, particularly in the development of organic semiconductors, luminescent materials, and as a building block for covalent organic frameworks (COFs) . The imine linkage is formed through a condensation reaction and is reversible under acid catalysis, allowing for error-checking and self-healing in supramolecular assemblies . Researchers also utilize this compound as a model compound to study the metabolic pathways of PAHs and their potential interactions with biological systems . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B160608 Chrysene-5,6-imine CAS No. 132335-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132335-15-0

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene

InChI

InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H

InChI Key

ZRCKOBPZOSBFAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35

Synonyms

Ch-I mutagen
chrysene-5,6-imine

Origin of Product

United States

Scientific Research Applications

Optoelectronic Applications

Chrysene derivatives, including chrysene-5,6-imine, are investigated for their potential in nonlinear optical (NLO) materials. These materials are crucial for developing advanced optical devices such as:

  • Organic Light-Emitting Diodes (OLEDs)
  • Organic Photodetectors
  • Bulk Heterojunction Solar Cells

Research indicates that structural modifications of chrysene can enhance its optical properties. For instance, derivatives exhibit reduced band gaps and improved charge transport properties due to the incorporation of various donor moieties. These modifications lead to significant increases in linear and nonlinear polarizability, making them suitable for optoelectronic applications .

Table 1: Optical Properties of Chrysene Derivatives

CompoundBand Gap (eV)Maximum Wavelength (nm)Linear Polarizability (esu)
This compound1.492692.8387.220 × 10⁻²⁷
Reference Compound2.306677.949-

Environmental Chemistry

This compound has been studied for its interactions with DNA and its potential implications in environmental remediation. Studies show that chrysene can intercalate with DNA, leading to insights into its removal from contaminated water sources through DNA-based methods. This approach demonstrates a more effective removal efficiency compared to traditional methods using activated carbon .

Case Study: DNA Interaction with Chrysene

  • Methodology : Fluorescence spectroscopy was employed to analyze the interaction between chrysene and free DNA.
  • Findings : The study revealed that the presence of DNA significantly enhances the removal efficiency of chrysene from aqueous solutions, indicating a promising avenue for bioremediation strategies .

Health Risk Assessment

Chrysene and its derivatives are also recognized for their potential carcinogenic properties. Health risk assessments have been conducted to evaluate the implications of exposure to this compound in various environments, particularly focusing on polycyclic aromatic hydrocarbons (PAHs). These assessments utilize Toxic Equivalent Factors (TEF) to quantify risks associated with exposure .

Table 2: Health Risk Assessment Parameters

ParameterValue
Maximum Acceptable Risk LevelVaries by study
Cancer Slope FactorVaries by PAH
Estimated Daily IntakeCalculated based on exposure duration

Mutagenicity Studies

Research into the mutagenic effects of chrysene derivatives has highlighted concerns regarding their impact on human health. Specifically, studies have shown that K-region oxides and imines of chrysene exhibit mutagenic properties when tested in vitro . This underscores the necessity for careful handling and regulation of chrysene-based compounds in industrial applications.

Comparison with Similar Compounds

Structural and Functional Differences

Chrysene-5,6-Imine vs. Benzo[a]phenazine-5,6-Quinonediimine (Phzi)
  • Ligand Structure :
    • Chrysi: Chrysene-based, planar aromatic system with moderate π-stacking capability.
    • Phzi: Benzo[a]phenazine derivative, incorporating nitrogen atoms to enhance π-stacking and ligand-DNA interactions .
  • Binding Affinity :
    • [Rh(bpy)₂(chrysi)]³⁺: Binds mismatches with moderate affinity (~1 × 10⁶ M⁻¹) .
    • [Rh(bpy)₂(phzi)]³⁺: Exhibits 50-fold higher affinity (up to 6 × 10⁷ M⁻¹ for CT mismatches) due to improved stacking and electronic interactions .
  • Selectivity: Both maintain >1000-fold specificity for mismatches, but phzi’s enhanced affinity enables detection at nanomolar concentrations .
This compound vs. Eilatin
  • Ligand Size :
    • Chrysi: 11.3 Å width, incompatible with matched DNA.
    • Eilatin: Larger steric profile, enabling binding to both matched and mismatched sites .
  • Selectivity :
    • [Rh(bpy)₂(chrysi)]³⁺: Highly selective for mismatches.
    • [Ru(bpy)₂(eilatin)]²⁺: Binds CC mismatches with 2.2 × 10⁶ M⁻¹ affinity but shows poor selectivity due to dual binding modes .

Mechanistic Insights

Metalloinsertion vs. Classical Intercalation
  • Chrysi and phzi complexes employ metalloinsertion: Bind from the minor groove, eject mismatched bases into the major groove, and replace them with the ligand . Crystal structures confirm ligand stacking within the mismatch site, with selectivity governed by thermodynamic destabilization .
  • Eilatin complexes exhibit partial intercalation :
    • Stack within both matched and mismatched DNA, reducing selectivity despite high affinity .

Performance Metrics

Table 1: Comparative Analysis of Key Compounds

Compound Ligand Binding Constant (M⁻¹) Selectivity Ratio (Mismatch/Matched) Key Application
[Rh(bpy)₂(chrysi)]³⁺ This compound ~1 × 10⁶ >1000 MMR-deficiency detection
[Rh(bpy)₂(phzi)]³⁺ Benzo[a]phenazine-5,6-QDI 0.3–6 × 10⁷ >1000 High-sensitivity probes
[Ru(bpy)₂(eilatin)]²⁺ Eilatin 2.2 × 10⁶ Low Broad DNA binding

Notes:

  • QDI = Quinonediimine.
  • Selectivity ratio defined as binding affinity for mismatched vs. matched DNA.

Therapeutic and Diagnostic Relevance

  • Chrysi Complexes :
    • Preferentially target MMR-deficient cells, inducing cytotoxicity via mismatch-specific DNA damage .
    • Limitations: Moderate affinity restricts use in low-concentration applications .
  • Phzi Complexes: Superior efficacy at nanomolar concentrations, enabling precise mismatch mapping in genomic DNA .
  • Eilatin Complexes: Limited therapeutic utility due to poor selectivity but serve as tools for studying DNA flexibility .

Preparation Methods

Oxirane Intermediate Formation

The foundational route to chrysene-5,6-imine begins with the synthesis of 1a,11c-dihydrochryseno[5,6-b]oxirene (4), a bay-region epoxide of chrysene. This intermediate is prepared by epoxidation of chrysene using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions. The bay-region selectivity arises from steric and electronic factors, favoring epoxidation at the 5,6-position due to decreased aromatic stabilization energy at this site.

Azide-Mediated Ring Contraction

Treatment of oxirane 4 with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C generates a mixture of trans-azido-alcohols 6 and 7 via nucleophilic ring-opening. The azide group preferentially attacks the less substituted carbon of the epoxide, forming a 6:1 diastereomeric ratio favoring the trans configuration. Subsequent cyclization using triethyl phosphite [(EtO)₃P] in refluxing toluene eliminates nitrogen gas (N₂) and water, yielding this compound 5 in 68–72% isolated yield.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield (%)
EpoxidationmCPBA, CH₂Cl₂0°C → RT12 h85
Azide OpeningNaN₃, DMF80°C6 h90
Phosphite Cyclization(EtO)₃P, toluene110°C3 h72

Staudinger-Adduct Decomposition Pathway

Azido-Alcohol Synthesis

An alternative approach involves converting oxirane 11 (derived from benzo[g]chrysene) to E-9-azido-9,10-dihydrobenzo[g]chrysen-10-ol (13 ) and E-10-azido-9,10-dihydrobenzo[g]chrysen-9-ol (14 ) using NaN₃ in tetrahydrofuran (THF). The stereochemical outcome is controlled by the bulkiness of the chrysene framework, which restricts rotation about the C9–C10 bond.

Phosphine-Mediated Cyclization

Treatment of azido-alcohols 13/14 with tri-n-butylphosphine (Bu₃P) in dichloromethane (DCM) at 40°C generates Staudinger adducts 15 and 16 . Heating this mixture to reflux (40°C) induces elimination of phosphine oxide and water, producing this compound 12 in 65% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive derivatives.

Comparative Advantages:

  • Higher Functional Group Tolerance : Bu₃P-mediated cyclization preserves electron-rich aromatic systems.

  • Reduced Byproducts : Eliminates competing pathways observed in phosphite-based methods.

Halogenated Precursor Strategies

Acetylated Intermediates

6-Acetylchrysene (5 ) undergoes CO-protonation in FSO₃H/SO₂ClF, creating a resonance-stabilized cation with partial charge delocalization into the chrysene core. This intermediate could theoretically be trapped by ammonia or amines to form imine derivatives, though this route remains unexplored in the literature.

Mechanistic Insights and Optimization

Ring Strain and Aromaticity

The azirine ring in this compound introduces ~25 kcal/mol of strain energy, as calculated by AM1 semi-empirical methods. This strain drives the reactivity of the imine toward nucleophilic opening, necessitating careful control of reaction conditions to prevent decomposition.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances NaN₃ solubility but risks epimerization at elevated temperatures.

  • Nonpolar Solvents : Toluene minimizes side reactions during phosphite cyclization but slows reaction kinetics.

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : Absence of epoxide protons (δ 4.5–5.0 ppm) and appearance of azirine CH₂ protons (δ 3.8–4.2 ppm).

  • IR Spectroscopy : N–H stretch (3350 cm⁻¹) and C=N vibration (1650 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 256.3 (C₁₈H₁₂N₂) .

Q & A

Q. How can this compound research inform materials science applications (e.g., organic electronics)?

  • Methodology : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Compare with theoretical band structures from DFT. Collaborate with device engineers to optimize thin-film deposition techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.